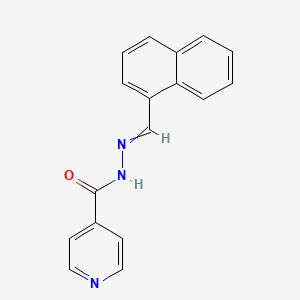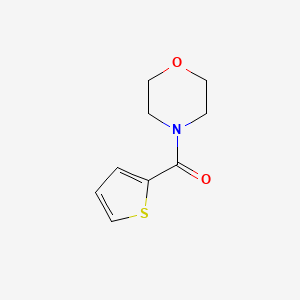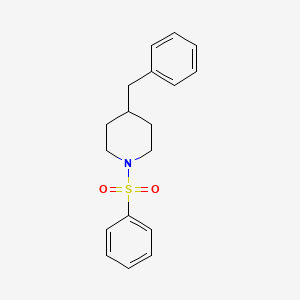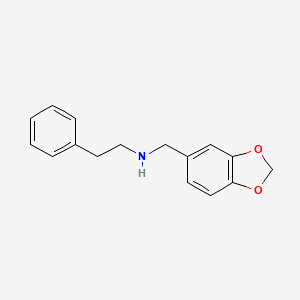![molecular formula C15H10O4 B10813853 (6-Oxobenzo[c]chromen-3-yl) acetate](/img/structure/B10813853.png)
(6-Oxobenzo[c]chromen-3-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Oxobenzo[c]chromen-3-yl) acetate is a chemical compound belonging to the class of benzochromenes. This compound is characterized by a chromene ring fused with a benzene ring and an acetate group attached to the third carbon of the chromene ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Oxobenzo[c]chromen-3-yl) acetate typically involves a multi-step process. One common method starts with the reaction of salicylaldehyde with α,β-unsaturated carbonyl compounds to form the chromene core. This is followed by a regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, leading to the formation of the chromene ring. The final step involves oxidative aromatization of the cyclohexadiene intermediate to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of visible light-mediated synthesis. This method employs transition-metal-free intramolecular direct C–H arylation using KOtBu in dimethyl sulfoxide (DMSO) at room temperature and blue light-emitting diodes (LEDs) as the light source . This approach is advantageous as it avoids the use of ligands, additives, high temperatures, and toxic solvents.
化学反応の分析
Types of Reactions
(6-Oxobenzo[c]chromen-3-yl) acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromene ring to a dihydrochromene structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve solvents such as acetonitrile, DMSO, and methanol, with temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydrochromenes, and substituted chromenes, depending on the specific reaction and conditions used.
科学的研究の応用
(6-Oxobenzo[c]chromen-3-yl) acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug discovery and development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (6-Oxobenzo[c]chromen-3-yl) acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It also exhibits antibacterial activity by disrupting bacterial cell membranes and inhibiting essential enzymes . The specific molecular targets and pathways involved in these actions are still under investigation.
類似化合物との比較
Similar Compounds
- (4-Methyl-6-oxobenzo[c]chromen-3-yl) acetate
- (8-Methoxy-6-oxobenzo[c]chromen-3-yl) acetate
- 2,3-Dimethoxybenzamides
- 3-Acetoxy-2-methylbenzamides
Uniqueness
(6-Oxobenzo[c]chromen-3-yl) acetate is unique due to its specific structural features, such as the position of the acetate group and the fusion of the chromene and benzene rings. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
特性
分子式 |
C15H10O4 |
|---|---|
分子量 |
254.24 g/mol |
IUPAC名 |
(6-oxobenzo[c]chromen-3-yl) acetate |
InChI |
InChI=1S/C15H10O4/c1-9(16)18-10-6-7-12-11-4-2-3-5-13(11)15(17)19-14(12)8-10/h2-8H,1H3 |
InChIキー |
RAHGAWYHOZHDAV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-ylmethanone](/img/structure/B10813770.png)


![3-(2-{2-[(E)-1,3-Dimethylbutylidene]hydrazino}-1,3-thiazol-4-YL)-2H-chromen-2-one](/img/structure/B10813790.png)
![3-({[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B10813798.png)

![2-(4-methylphenoxy)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B10813820.png)
![2-[(Dimethylamino)methyl]-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one](/img/structure/B10813827.png)
![4-[(2,5-Dioxo-4,4-diphenyl-1-imidazolidinyl)methyl]benzonitrile](/img/structure/B10813833.png)
![2-(Diethylaminomethyl)-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one](/img/structure/B10813836.png)


![3,5-dimethoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B10813860.png)

